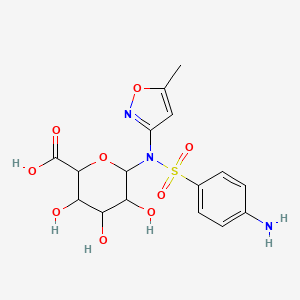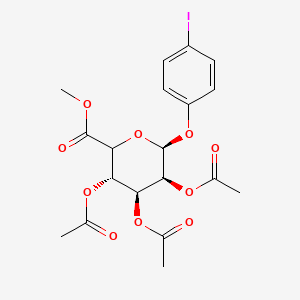
Lubiprostone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lubiprostone-d7 is a deuterated form of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1. Lubiprostone is primarily used as a chloride channel activator to treat chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation in adults. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lubiprostone due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms at specific positions in the lubiprostone molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction conditions. The synthetic route involves:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, carboxyl, and fluorine are introduced through various chemical reactions, including oxidation and substitution reactions.
Deuteration: Deuterium atoms are introduced using deuterated reagents like deuterated water (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors to form the bicyclic core and introduce functional groups.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lubiprostone-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of lubiprostone in the body.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways and intermediates of lubiprostone.
Drug Development: Used in the development of new drugs by providing insights into the stability and efficacy of lubiprostone analogs.
Biological Studies: Employed in studies related to chloride channel activation and its effects on gastrointestinal motility and fluid secretion.
Mechanism of Action
Lubiprostone-d7, like lubiprostone, acts by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The mechanism is independent of protein kinase A activation and involves direct interaction with the chloride channels.
Comparison with Similar Compounds
Similar Compounds
Linaclotide: A guanylate cyclase-C agonist used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist similar to linaclotide.
Uniqueness of Lubiprostone-d7
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike linaclotide and plecanatide, which act through guanylate cyclase-C activation, this compound directly activates chloride channels, offering a different mechanism of action. Additionally, its use in studying the metabolic pathways of lubiprostone makes it a valuable tool in drug development and research.
Properties
CAS No. |
1217675-13-2 |
|---|---|
Molecular Formula |
C₂₀H₂₅D₇F₂O₅ |
Molecular Weight |
397.51 |
Synonyms |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)




![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)
